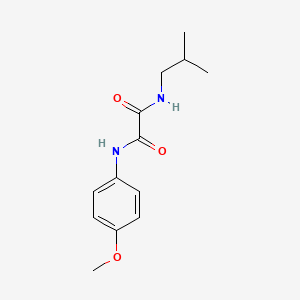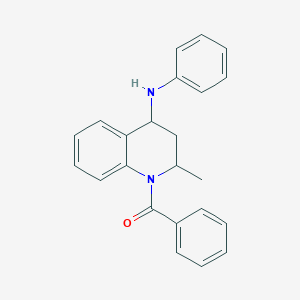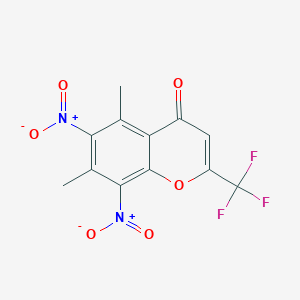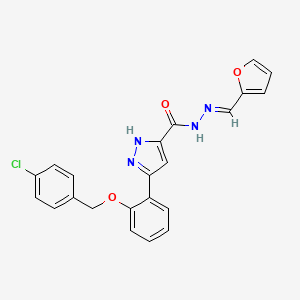![molecular formula C10H14N3O3+ B11643553 5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11643553.png)
5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes both hydroxyethyl and hydroxyimino functional groups
Preparation Methods
The synthesis of 5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common synthetic route includes the reaction of a pyridine derivative with hydroxyethylamine and subsequent oxidation to introduce the hydroxyimino group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the hydroxyethyl group may enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with hydroxyethyl or hydroxyimino groups. Compared to these compounds, 5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-HYDROXY-5-METHYLPYRIDINE
- 5-(2-HYDROXYETHYL)-4-METHYL-1,3-THIAZOLE
Properties
Molecular Formula |
C10H14N3O3+ |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C10H13N3O3/c1-13-7-8(10(15)11-4-5-14)2-3-9(13)6-12-16/h2-3,6-7,14H,4-5H2,1H3,(H,11,15)/p+1 |
InChI Key |
UURFSIMFEBQKQO-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCO)/C=N/O |
Canonical SMILES |
C[N+]1=C(C=CC(=C1)C(=O)NCCO)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)

![methyl (4Z)-1-(furan-2-ylmethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643503.png)


![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)

![methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11643551.png)
![propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11643555.png)
